(5-Methylisoxazol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
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Description
Scientific Research Applications
Synthesis and Structural Analysis
Research efforts into similar compounds have focused on their synthesis and structural characterization, providing a foundation for understanding their chemical properties and potential applications. For example, the study by Benaka Prasad et al. (2018) details the synthesis and structural exploration of a novel bioactive heterocycle, highlighting the antiproliferative activity and the use of techniques like IR, 1H NMR, LC-MS spectra, and X-ray diffraction for characterization (Benaka Prasad et al., 2018). This approach is indicative of the methodologies that might be employed to explore compounds like "(5-Methylisoxazol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone" for their potential applications.
Pharmacological Applications
Research into structurally related compounds has also explored their pharmacological potential. For instance, the study by Colpaert et al. (2004) investigated the effects of a high-efficacy 5-HT(1A) receptor agonist on allodynia in rats, providing evidence of its therapeutic potential in managing pathological pain (Colpaert et al., 2004). Such studies suggest avenues for the pharmacological application of novel heterocyclic compounds in treating various conditions.
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of novel pyridine derivatives, as explored by Patel et al. (2011), demonstrate the potential therapeutic applications of these compounds. This research shows how structural modifications can enhance biological activity, suggesting that compounds like "this compound" might be tailored for specific therapeutic uses (Patel et al., 2011).
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10-8-12(17-21-10)14(19)18-7-3-4-11(9-18)20-13-5-2-6-15-16-13/h2,5-6,8,11H,3-4,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFBPBSALFIKOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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